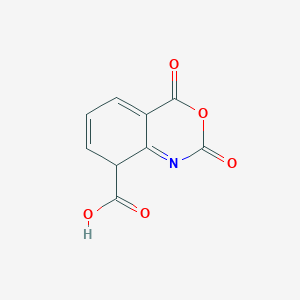![molecular formula C4H6N2O4Zn-2 B12349617 [(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate](/img/structure/B12349617.png)
[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate, also known as bis(glycyloxy)zinc hydrate, is a compound with the molecular formula C4H8N2O4Zn.H2O and a molecular weight of 231.52 . This compound is characterized by the presence of zinc coordinated with glycine residues, making it a unique organometallic complex.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate typically involves the reaction of zinc salts with glycine under controlled conditions. The reaction is carried out in an aqueous medium, where zinc ions coordinate with the amino and carboxyl groups of glycine, forming the desired complex. The reaction conditions, such as pH, temperature, and concentration, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade zinc salts and glycine, with stringent control over reaction parameters to maintain consistency and quality. The product is then purified through crystallization and drying processes to obtain the final hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions can convert the compound into different zinc complexes with altered oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic acids and bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc-organic complexes .
Applications De Recherche Scientifique
[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other zinc complexes and as a catalyst in various organic reactions.
Biology: The compound’s coordination with amino acids makes it a valuable tool in studying metalloproteins and enzyme mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its unique coordination properties and biological activity.
Mécanisme D'action
The mechanism by which [(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate exerts its effects involves the coordination of zinc ions with biological molecules. Zinc plays a crucial role in stabilizing protein structures and facilitating enzymatic reactions. The compound interacts with molecular targets such as metalloproteins and enzymes, influencing their activity and function. The pathways involved include metal ion transport and regulation of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc acetate: Another zinc-organic complex with different coordination properties.
Zinc gluconate: Used in dietary supplements and has distinct biological activity.
Zinc sulfate: Commonly used in industrial applications and as a dietary supplement.
Uniqueness
[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate is unique due to its specific coordination with glycine residues, which imparts distinct chemical and biological properties. Its ability to form stable complexes with amino acids sets it apart from other zinc compounds .
Propriétés
Formule moléculaire |
C4H6N2O4Zn-2 |
|---|---|
Poids moléculaire |
211.5 g/mol |
Nom IUPAC |
zinc;2-azanidylacetate |
InChI |
InChI=1S/2C2H4NO2.Zn/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q2*-1;+2/p-2 |
Clé InChI |
BVZMMDCTSXKFRO-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349559.png)



![6,13-Diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone](/img/structure/B12349589.png)




![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B12349623.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate](/img/structure/B12349634.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12349638.png)
